

# Application Notes: OSI-930 Solubility, Storage, and Handling

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## Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

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**Chemical Profile:** OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly targeting VEGF receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors [1] [2]. Its mechanism of action involves targeting both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [3] [4].

**Solubility and Storage** The table below summarizes the key physical property and storage information for OSI-930, which is essential for preparing stock solutions.

Property	Specification	Source / Notes
Molecular Formula	$C_{22}H_{16}F_3N_3O_2S$	[3] [4] [5]
Molecular Weight	443.44 g/mol	[3] [4] [5]
Solubility in DMSO	82 mg/mL (184.92 mM)	Sonication is recommended to dissolve [3].
Solubility in Ethanol	3 mg/mL (6.77 mM)	Sonication is recommended to dissolve [3].
Long-Term Storage	-20°C	Store as a powder; protect from moisture [6] [3].

Property	Specification	Source / Notes
Short-Term Storage (Solution)	-80°C	Recommended for solutions in solvent; store for up to 1 year [3].

## Experimental Protocol: Preparation of Stock Solutions

For *in vitro* assays, preparing a correct stock solution is a critical first step. Here is a detailed protocol based on the gathered data.

### 1. Preparation of 10 mM Stock Solution in DMSO

- **Calculation:** To prepare 1 mL of a 10 mM solution, you will need  $(10 \mu\text{mol/mL}) \times (443.44 \text{ g/mol}) = 4.434 \text{ mg}$  of **OSI-930**.
- **Weighing:** Accurately weigh 4.434 mg of **OSI-930** powder.
- **Dissolution:** Transfer the powder into a 1 mL volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL.
- **Sonication:** To ensure complete dissolution, sonicate the solution for 5-10 minutes. The solution may be warmed slightly during sonication if necessary.
- **Aliquoting:** Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
- **Storage:** Store aliquots at **-80°C**. Under these conditions, the solution is stable for approximately one year [3].

### 2. Preparation of Working Solutions for Cell-Based Assays

- **Solvent Considerations:** When adding the stock solution to cell culture medium, the final concentration of DMSO should be kept as low as possible to avoid solvent cytotoxicity. A recent study recommends a final DMSO concentration of **0.3125% (v/v)** or lower to maintain minimal cytotoxicity across most cancer cell lines over 24-72 hours [7].
- **Dilution:** Perform serial dilutions of your DMSO stock solution using a culture medium to achieve the desired working concentration with a DMSO level  $\leq 0.3\%$ . For example, to treat cells with a 1  $\mu\text{M}$  working concentration from a 10 mM DMSO stock, you would perform a 1:10,000 dilution (e.g., 1  $\mu\text{L}$  of stock in 10 mL of medium).

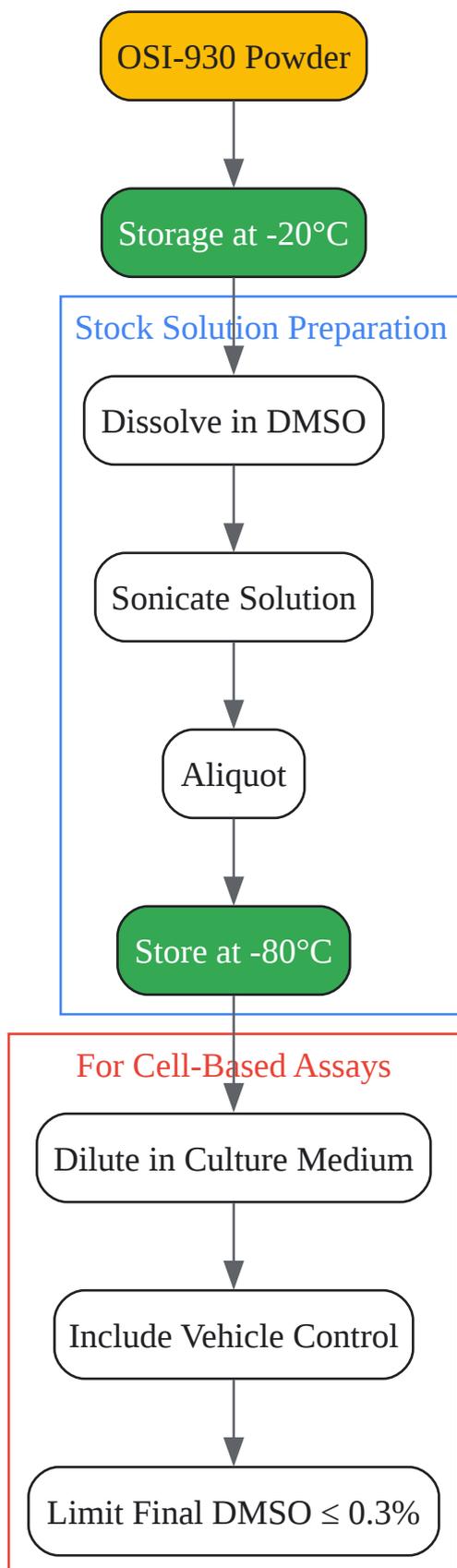
## Critical Considerations for Experimental Design

- **Solvent Cytotoxicity is Cell-Type Dependent:** While 0.3125% DMSO is a good starting point, its cytotoxic effect can vary depending on the cell line and exposure duration [7]. It is **essential** to include a vehicle control (medium with the same final DMSO concentration but no **OSI-930**) in every experiment to account for any effects of the solvent itself.
- **Use of Ethanol as a Solvent:** While **OSI-930** has limited solubility in ethanol (3 mg/mL), ethanol exhibits rapid and concentration-dependent cytotoxicity, reducing cell viability by more than 30% at concentrations as low as 0.3125% after 24 hours [7]. Therefore, **DMSO is the preferred solvent** for cell-based assays.
- **For *In Vivo* Studies:** A commonly used formulation for animal studies, as referenced in one source, is **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [3]. Always add the solvents sequentially and clarify the solution before administration.

## Clinical Formulation & Handling Note

In the referenced first-in-human phase I trial, **OSI-930** was administered orally to patients as **25 mg or 100 mg capsules**, which were taken with food [1] [2]. This formulation is distinct from the solutions prepared for laboratory research.

The following diagram illustrates the complete workflow for handling **OSI-930** in a research setting, from storage to application.



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